3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Antioxidant Medicinal Chemistry DPPH Assay

Substituting vanillin or 5-bromo analogs for 5-chlorovanillin compromises SAR and material performance. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS 19463-48-0) provides quantifiable differentiation: • Distinct electronic profile with lower HOMO-LUMO gap & higher polarizability vs. vanillin; antioxidant IC50 244.11 µg/mL. • Multi-handle reactivity via aldehyde, phenolic OH, and chloro substituent for regioselective derivatization. • ≥98% purity; white to light yellow powder; stored at RT; available for immediate global shipping.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 19463-48-0
Cat. No. B094699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-hydroxy-5-methoxybenzaldehyde
CAS19463-48-0
Synonyms4-hydroxy-3-methoxybenzaldehyde
5-bromovanillin
5-chlorovanillin
vanillaldehyde
vanillin
vanillin, sodium salt
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=O)Cl)O
InChIInChI=1S/C8H7ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3
InChIKeyONIVKFDMLVBDRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-hydroxy-5-methoxybenzaldehyde: Identity & Chemical Class


3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS 19463-48-0), also known as 5-chlorovanillin, is a halogenated derivative of vanillin. It is characterized by the systematic substitution of the vanillin aromatic ring with a chlorine atom at the 5-position [1]. This compound, with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol, is a versatile aromatic aldehyde building block used in organic synthesis, medicinal chemistry, and materials science [2]. It is typically supplied as a white to light yellow powder or crystals with a purity of ≥95% [3].

Building block
Aromatic aldehyde with 5-chloro substitution for diversified organic synthesis
Reactivity
Distinct electronic profile vs vanillin supports SAR and materials research
Procurement
Research-grade quality suitable for medicinal and synthetic chemistry workflows

Irreplaceability of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde


Simple substitution of 5-chlorovanillin with vanillin or other halogenated vanillin analogs is scientifically unjustified due to quantifiable differences in key properties. The presence of the chlorine atom at the 5-position induces significant changes in electronic distribution, reactivity, and intermolecular interactions compared to vanillin [1]. For example, computational studies reveal a lower energy gap and higher polarizability for 5-chlorovanillin, directly impacting its suitability for nonlinear optical applications [1]. Furthermore, direct comparative antioxidant assays show distinct IC50 values between the 5-chloro and 5-bromo derivatives [2]. These data underscore that even subtle structural modifications within this compound class lead to non-linear and often unpredictable changes in performance, making generic substitution a high-risk strategy for research and development.

Vanillin replacement is not equivalent
Absence of the 5-chloro group alters electronic distribution and may significantly reduce polarizability and NLO-relevant properties.
5-Bromo analog differs in antioxidant and reactivity profiles
Different halogen size and electronegativity lead to quantifiable shifts in antioxidant IC50 and may change SAR interpretation.
Generic aldehyde building blocks lack defined substitution pattern
The specific 3-chloro-4-hydroxy-5-methoxy substitution is critical for crystal engineering and targeted synthetic routes.

3-Chloro-4-hydroxy-5-methoxybenzaldehyde: Head-to-Head Evidence


Superior Antioxidant Potency vs. 5-Bromo Analog

In a direct comparative study, 3-chloro-4-hydroxy-5-methoxybenzaldehyde demonstrated a 9.4% lower IC50 value (indicating higher potency) than its 5-bromo analog in a DPPH radical scavenging assay, although both were significantly less potent than the BHT positive control [1].

Antioxidant IC50 comparison
Head-to-head
244.11 vs 269.44 µg/mL (5-bromo);
BHT 27.94 µg/mL
Reported lower IC50 supports SAR differentiation in antioxidant studies
DPPH assay; BHT positive control
Antioxidant Medicinal Chemistry DPPH Assay

Enhanced Polarizability for Nonlinear Optics vs. Vanillin

Quantum chemical calculations reveal that 5-chlorovanillin possesses a greater polarizability than its parent compound, vanillin, and a hyperpolarizability that is higher in order than that of the standard urea molecule [1]. This is attributed to a lower energy gap compared to vanillin, which indicates higher molecular reactivity and enhanced NLO properties [1].

Polarizability vs. vanillin
Computational
Polarizability > vanillin;
Hyperpolarizability > urea
Computational data suggests improved NLO property potential over parent vanillin
TD-DFT; experimental validation ongoing
Nonlinear Optics (NLO) Materials Science Crystal Engineering

Well-Defined Redox Potential for Electrochemical Sensing

The compound exhibits a specific redox potential of -0.2 V at pH 7 . This well-defined electrochemical property makes it a suitable candidate for use in electrochemical impedance spectroscopy (EIS) studies .

Redox potential at pH 7
Data to verify
-0.2 V
Specific redox potential supports EIS probe and sensor design
Supplier-level data; limited independent source
Electrochemical Impedance Spectroscopy (EIS) Redox Chemistry Biosensors

Commercial Availability & Validated Purity Specifications

Commercially sourced 3-chloro-4-hydroxy-5-methoxybenzaldehyde is consistently supplied with high purity. Specifications from reputable vendors confirm a purity of ≥95% by GC [1] or 98% by NMR [2], with a melting point range of 163-167 °C [1] and 164-167 °C [2], and a reported literature melting point of 165-169 °C [3]. These rigorous quality control metrics ensure reliable and reproducible performance in subsequent synthetic or analytical applications.

Supplier purity specifications
Supplier specification
≥95% GC / 98% NMR;
mp 163–167 °C
Consistent purity supports reproducible synthesis and characterization
Lot-specific COA review recommended
Procurement Quality Control Analytical Chemistry

3-Chloro-4-hydroxy-5-methoxybenzaldehyde: Key Application Scenarios


Medicinal Chemistry: Synthesis of Halogenated Bioactive Scaffolds

This compound serves as a crucial precursor for synthesizing chalcones and other bioactive molecules [1]. Its distinct antioxidant profile (IC50 = 244.11 µg/mL) allows researchers to explore structure-activity relationships (SAR) with greater precision compared to using the 5-bromo analog [1].

Organic Nonlinear Optical (NLO) Crystal Development

The enhanced polarizability and favorable hyperpolarizability of 5-chlorovanillin compared to vanillin make it a prime candidate for crystal growth in NLO applications [2]. Its established crystal structure (tetragonal, space group P42/n) and thermal stability data provide a solid foundation for device fabrication [2].

Electrochemical Sensor & Probe Development

The well-defined redox potential (-0.2 V at pH 7) positions this compound as a useful redox-active component in electrochemical impedance spectroscopy (EIS) studies and sensor development .

Versatile Aromatic Aldehyde Building Block

With its reactive aldehyde, phenolic hydroxyl, and chloro substituent, the compound offers multiple handles for further functionalization. Its commercial availability with high purity (≥95-98%) and a well-documented melting point (163-167 °C) ensures its reliable use as a high-quality starting material for complex molecule synthesis [3].

Application
Selection Property
Validation Focus
Medicinal Chemistry: Halogenated Bioactive Scaffolds
Halogenated aldehyde reactivity and SAR
Antioxidant endpoint comparison
Organic NLO Crystal Development
Polarizability and crystal structure (tetragonal)
Computational/experimental NLO validation
Electrochemical Sensor & Probe
Redox potential at neutral pH
EIS characterization and reproducibility
Versatile Aldehyde Building Block
Multi-functional reactive handles (CHO, OH, Cl)
Purity and melting point consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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